molecular formula C10H13ClN2 B1267131 5-Chloro-2-(pyrrolidin-1-yl)aniline CAS No. 59504-29-9

5-Chloro-2-(pyrrolidin-1-yl)aniline

Cat. No.: B1267131
CAS No.: 59504-29-9
M. Wt: 196.67 g/mol
InChI Key: MWDWRKMVOHRBHW-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyrrolidin-1-yl)aniline is an organic compound with the molecular formula C10H13ClN2 It is a derivative of aniline, where the hydrogen atom at the 2-position is replaced by a pyrrolidine ring and the hydrogen atom at the 5-position is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(pyrrolidin-1-yl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with pyrrolidine. The nitro group is first reduced to an amine, which then reacts with pyrrolidine under suitable conditions to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or dichloromethane and a catalyst like palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation for the reduction step and automated systems for the addition of pyrrolidine can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloro-2-(pyrrolidin-1-yl)aniline has been studied for its potential therapeutic applications, particularly as a pharmacological agent.

Case Study: KCNQ2 Inhibitors

Research has indicated that derivatives of this compound can act as KCNQ2 channel inhibitors, which are crucial for neuronal excitability. A study highlighted the synthesis of a potent KCNQ2 inhibitor from a library screening that included this compound derivatives. These compounds demonstrated significant brain penetration and selectivity, making them potential candidates for treating neurological disorders .

Synthetic Methodologies

The compound serves as an important building block in the synthesis of various pharmaceuticals and agrochemicals.

Synthesis of Isoxazoles

This compound is utilized in the synthesis of isoxazole derivatives through cycloaddition reactions. This method allows for the incorporation of diverse functional groups, enhancing the versatility of the resulting compounds .

Reaction Type Yield (%) Conditions
Cycloaddition with nitrile oxides86Anhydrous toluene, room temperature
Coupling with carboxylic acids73Microwave-assisted synthesis

Material Science Applications

In material science, this compound is explored for its potential use in creating advanced materials such as polymers and coatings.

Case Study: Polymer Synthesis

The compound has been incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Studies have shown that adding this compound to polymer blends results in improved performance characteristics .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets, while the chlorine atom can influence the compound’s electronic properties. These interactions can modulate biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(pyrrolidin-1-yl)aniline is unique due to the combination of the pyrrolidine ring and the chlorine atom, which together enhance its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

5-Chloro-2-(pyrrolidin-1-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chloro substituent at the 5-position of the aniline ring and a pyrrolidine moiety. This structure influences its interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the pyrrolidine ring enhances binding affinity, while the chlorine atom modulates the electronic properties of the molecule, influencing its pharmacodynamics. These interactions can affect various biochemical pathways, including those related to cell proliferation and apoptosis .

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated GI50 values ranging from 29 nM to 78 nM against various cancer cell lines .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing potential in inhibiting bacterial growth.
  • Enzyme Inhibition : Interaction studies reveal that this compound can inhibit specific enzymes relevant to disease states, providing insights into its therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of various derivatives, revealing that certain substitutions on the phenyl group enhanced activity. For example, a derivative with a p-pyrrolidinyl substitution exhibited significant potency with an IC50 value of 74 nM, outperforming standard treatments like erlotinib .
  • Mechanistic Studies : Research focused on understanding how this compound affects cellular pathways. It was found to modulate pathways involved in apoptosis and cell cycle regulation, indicating its potential as an anticancer agent .
  • Comparative Analysis : A comparative study with structurally similar compounds demonstrated that while some derivatives showed lower activity, others had enhanced effects due to specific modifications in their structure .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundActivity TypeGI50/IC50 Value (nM)Reference
This compoundAntiproliferative74
Derivative with p-pyrrolidinylAntiproliferative68
Similar compound (structure-based)AntimicrobialNot specified
Enzyme inhibitorEnzyme inhibition68 - 89

Properties

IUPAC Name

5-chloro-2-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDWRKMVOHRBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974918
Record name 5-Chloro-2-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59504-29-9
Record name 59504-29-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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